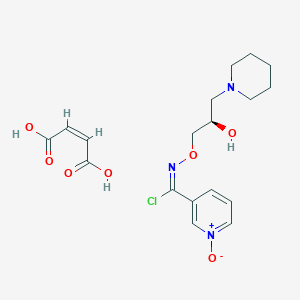
(2R)-Arimoclomol Maleic Acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2R)-Arimoclomol Maleic Acid is a chemical compound that has garnered significant interest in scientific research due to its potential therapeutic applications. It is a derivative of arimoclomol, a pharmacological agent known for its ability to induce the expression of heat shock proteins. These proteins play a crucial role in protecting cells from stress-induced damage.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-Arimoclomol Maleic Acid typically involves the reaction of arimoclomol with maleic acid. The process begins with the preparation of arimoclomol, which is synthesized through a series of chemical reactions involving the appropriate starting materials and reagents. The final step involves the reaction of arimoclomol with maleic acid under controlled conditions to yield this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure the efficient and cost-effective production of the compound. The reaction conditions are optimized to maximize yield and purity while minimizing the formation of by-products.
Análisis De Reacciones Químicas
Types of Reactions
(2R)-Arimoclomol Maleic Acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can convert this compound into reduced forms.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution reaction.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.
Aplicaciones Científicas De Investigación
(2R)-Arimoclomol Maleic Acid has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in various chemical reactions and synthesis processes.
Biology: Studied for its potential to induce heat shock proteins and protect cells from stress.
Medicine: Investigated for its therapeutic potential in treating neurodegenerative diseases and other conditions.
Industry: Utilized in the production of various chemical products and materials.
Mecanismo De Acción
The mechanism of action of (2R)-Arimoclomol Maleic Acid involves the induction of heat shock proteins. These proteins help protect cells from stress-induced damage by stabilizing proteins and preventing their aggregation. The compound interacts with molecular targets and pathways involved in the cellular stress response, enhancing the cell’s ability to cope with stress.
Comparación Con Compuestos Similares
Similar Compounds
Arimoclomol: The parent compound of (2R)-Arimoclomol Maleic Acid, known for its ability to induce heat shock proteins.
Fumaric Acid: A dicarboxylic acid similar to maleic acid, used in various chemical reactions and industrial applications.
Maleic Anhydride: A precursor to maleic acid, used in the production of various chemical products.
Uniqueness
This compound is unique due to its specific combination of arimoclomol and maleic acid, which enhances its ability to induce heat shock proteins and protect cells from stress. This makes it a valuable compound for scientific research and potential therapeutic applications.
Propiedades
Fórmula molecular |
C18H24ClN3O7 |
|---|---|
Peso molecular |
429.9 g/mol |
Nombre IUPAC |
(Z)-but-2-enedioic acid;(3E)-N-[(2R)-2-hydroxy-3-piperidin-1-ylpropoxy]-1-oxidopyridin-1-ium-3-carboximidoyl chloride |
InChI |
InChI=1S/C14H20ClN3O3.C4H4O4/c15-14(12-5-4-8-18(20)9-12)16-21-11-13(19)10-17-6-2-1-3-7-17;5-3(6)1-2-4(7)8/h4-5,8-9,13,19H,1-3,6-7,10-11H2;1-2H,(H,5,6)(H,7,8)/b16-14+;2-1-/t13-;/m1./s1 |
Clave InChI |
OHUSJUJCPWMZKR-KWHBQFAPSA-N |
SMILES isomérico |
C1CCN(CC1)C[C@H](CO/N=C(\C2=C[N+](=CC=C2)[O-])/Cl)O.C(=C\C(=O)O)\C(=O)O |
SMILES canónico |
C1CCN(CC1)CC(CON=C(C2=C[N+](=CC=C2)[O-])Cl)O.C(=CC(=O)O)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![(1R,2R)-N-[(2R,3R)-2-amino-3-methoxybutyl]-N-[4-[4-(methoxymethyl)phenyl]phenyl]-2-pyridin-2-ylcyclopropane-1-carboxamide;dihydrochloride](/img/structure/B10800833.png)
![N-[(2S)-1-[[5-(tert-butylsulfamoyl)naphthalen-1-yl]amino]-1-oxo-3-phenylpropan-2-yl]cyclohexanecarboxamide](/img/structure/B10800839.png)
![methyl 3-[[1-[2-(4-fluoroanilino)pyrimidin-4-yl]pyrrolidin-3-yl]carbamoylamino]benzoate](/img/structure/B10800846.png)

![(NZ)-N-[7-(3-morpholin-4-ylpropyl)-2-thieno[3,2-c]pyridin-6-ylchromen-4-ylidene]hydroxylamine;hydrochloride](/img/structure/B10800860.png)
![2-[(4S)-6-(4-chlorophenyl)-8-methoxy-1-methyl-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepin-4-yl]acetic acid](/img/structure/B10800863.png)
![5-[1'-(1-cyclopropyl-4-methoxy-3-methylindole-6-carbonyl)-4-oxospiro[3H-chromene-2,4'-piperidine]-6-yl]pyridine-3-carboxylic acid](/img/structure/B10800864.png)


![(3Z)-3-[(4-chlorophenyl)methylidene]-1-(4-hydroxyphenyl)-5-phenylpyrrol-2-one](/img/structure/B10800881.png)

![4-(azetidin-1-yl)-1-methyl-3-[1-methyl-5-[4-(trifluoromethyl)phenyl]pyrazol-4-yl]pyrazolo[3,4-d]pyrimidine](/img/structure/B10800903.png)
